molecular formula C15H13Cl2NO3S B3036368 3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide CAS No. 339275-87-5

3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide

Cat. No.: B3036368
CAS No.: 339275-87-5
M. Wt: 358.2 g/mol
InChI Key: GGQIWSPINVQSBS-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide is an organic compound that belongs to the class of sulfonyl-containing amides. This compound is characterized by the presence of a chloro-substituted benzene ring, a sulfonyl group, and an amide linkage. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 4-chlorobenzenesulfonyl chloride.

    Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)-4-chlorobenzenesulfonamide.

    Final Product Formation: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The amide linkage can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-(phenylsulfonyl)ethyl)benzenecarboxamide
  • 3-Chloro-N-(2-((4-methylphenyl)sulfonyl)ethyl)benzenecarboxamide
  • 3-Chloro-N-(2-((4-fluorophenyl)sulfonyl)ethyl)benzenecarboxamide

Uniqueness

3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide is unique due to the presence of both chloro and sulfonyl groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-chloro-N-[2-(4-chlorophenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c16-12-4-6-14(7-5-12)22(20,21)9-8-18-15(19)11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQIWSPINVQSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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